molecular formula C15H19ClF3N3O2 B1272621 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide CAS No. 303150-26-7

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide

Cat. No. B1272621
M. Wt: 365.78 g/mol
InChI Key: AUFCNIZMJPYWDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide" is a chemically synthesized molecule that appears to be related to piperidine derivatives, which are often explored for their biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related piperidine derivatives and their synthesis, which can provide insights into the potential synthesis and properties of the compound .

Synthesis Analysis

The synthesis of piperidine derivatives typically involves the coupling of a suitable benzenesulfonyl chloride with piperidine under controlled pH conditions in aqueous media, followed by substitution reactions to introduce various electrophiles. For example, the synthesis of 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine was achieved by reacting 3,5-dichloro-2-hydroxy benzenesulfonyl chloride with piperidine, followed by substitution at the oxygen atom with different electrophiles in the presence of sodium hydride and dimethyl formamide . This method could potentially be adapted for the synthesis of the compound by using appropriate starting materials and electrophiles that introduce the 3-chloro-5-(trifluoromethyl)-2-pyridinyl group and the N-(2-hydroxyethyl)-N-methyl moiety.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Substituents on the piperidine ring can significantly influence the molecule's biological activity and physicochemical properties. For instance, the triazine heterocycle was found to be critical for the potency and selectivity of piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase . The presence of a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group in the compound of interest suggests that it may have unique interactions with biological targets due to the electron-withdrawing effects of the chloro and trifluoromethyl groups.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including substitutions, which are often used to modify their biological activity. The electrophilic substitution reactions, as seen in the synthesis of O-substituted sulfonamides, are crucial for introducing different functional groups into the piperidine nucleus . The compound may also be amenable to similar reactions, allowing for the introduction or modification of functional groups to fine-tune its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. Substituents like chloro, methyl, and trifluoromethyl groups can affect the compound's lipophilicity, solubility, and stability. For example, phenyl group substitution was important for reducing clearance and establishing good oral exposure in the case of piperidine-4-carboxamide inhibitors . Similarly, the optimization of reaction conditions, such as reactant molar ratios and reaction temperature, was crucial for achieving high yield and purity in the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide . These principles can be applied to predict and optimize the properties of the compound "1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide".

Scientific Research Applications

Glycine Transporter Inhibition

Research has shown that related compounds to 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide are potent inhibitors of glycine transporter 1 (GlyT1). This inhibition can lead to an increase in cerebrospinal fluid concentration of glycine in rats, suggesting potential applications in neurological research and therapy (Yamamoto et al., 2016).

Antineoplastic Properties

Another closely related compound, flumatinib, has shown promise in the treatment of chronic myelogenous leukemia (CML). It is a novel antineoplastic tyrosine kinase inhibitor currently undergoing clinical trials, highlighting the potential of similar compounds in cancer therapy (Gong et al., 2010).

Soluble Epoxide Hydrolase Inhibition

1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors, which are structurally related to the given compound, have been identified as inhibitors of soluble epoxide hydrolase. This discovery is significant in the study of various disease models and could contribute to new therapeutic approaches (Thalji et al., 2013).

Enaminone Anticonvulsant Properties

Compounds containing pyridinyl groups, similar to the given compound, have been investigated for their anticonvulsant properties. This research contributes to the development of new anticonvulsant drugs and understanding of their mechanisms of action (Kubicki et al., 2000).

Development of Piperidines and Pyrrolizidines

Research has been conducted on the synthesis of piperidines and pyrrolizidines, which are structurally similar to the given compound. These studies contribute to the development of new synthetic routes and potential pharmaceutical applications (Back & Nakajima, 2000).

Safety And Hazards

Without specific data, it’s difficult to provide detailed safety and hazard information. However, as with all chemicals, appropriate safety precautions should be taken when handling this compound, including the use of personal protective equipment and proper ventilation.


Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s a pharmaceutical, future research could involve investigating its pharmacokinetics and pharmacodynamics, conducting clinical trials, and exploring potential therapeutic applications.


Please note that this is a general analysis based on the structure of the compound and common reactions of similar compounds. For a detailed and accurate analysis, specific experimental data and literature would be required.


properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-hydroxyethyl)-N-methylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClF3N3O2/c1-21(6-7-23)14(24)10-2-4-22(5-3-10)13-12(16)8-11(9-20-13)15(17,18)19/h8-10,23H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFCNIZMJPYWDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)C1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378762
Record name 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide

CAS RN

303150-26-7
Record name 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303150-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide

Citations

For This Compound
1
Citations
V Veljkovic, N Veljkovic, JA Este… - Current medicinal …, 2007 - ingentaconnect.com
The development of a new therapeutic drug is a complex, lengthy and expensive process. On average, only one out of 10,000 - 30,000 originally synthesized compounds will clear all …
Number of citations: 81 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.